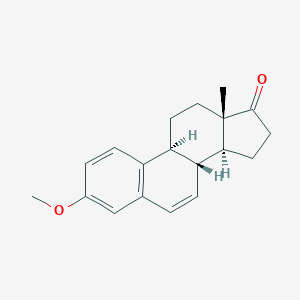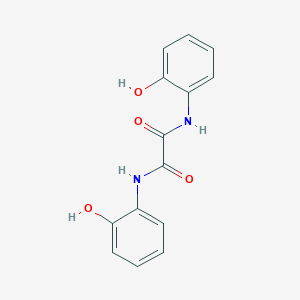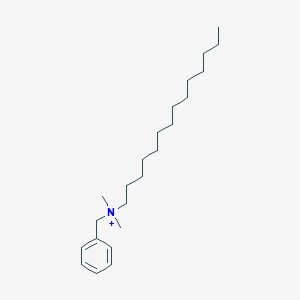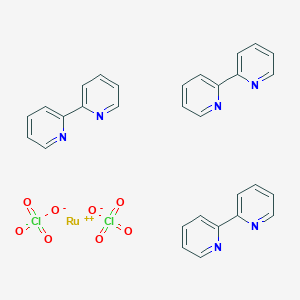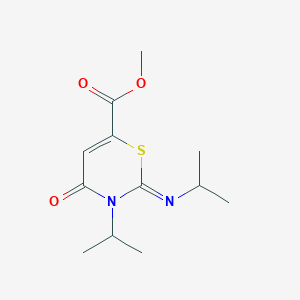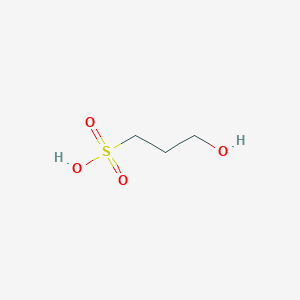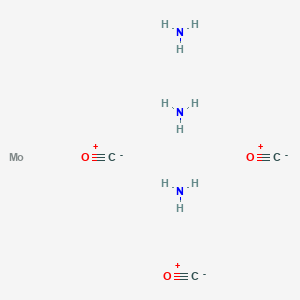
Triamminemolybdenum(0) tricarbonyl
Übersicht
Beschreibung
Triamminemolybdenum(0) tricarbonyl, or TMT, is a coordination compound of molybdenum(0) with three carbonyl ligands and one triammine ligand. It was first synthesized in the early 20th century, and has since been used in a variety of scientific research applications. TMT has a wide range of biochemical and physiological effects, and is an important tool for laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of Triamminemolybdenum(0) tricarbonyl can be achieved through the reduction of molybdenum hexacarbonyl with ammonia.
Starting Materials
Molybdenum hexacarbonyl, Ammonia
Reaction
Add molybdenum hexacarbonyl to a reaction flask, Introduce ammonia gas into the flask, Heat the mixture to 150-200°C, Maintain the reaction temperature for several hours, Cool the mixture to room temperature, Filter the resulting solid, Wash the solid with diethyl ether, Dry the product under vacuum
Wissenschaftliche Forschungsanwendungen
TMT has been used in a variety of scientific research applications. It has been used as a catalyst for a variety of chemical reactions, including the oxidation of alcohols, the reduction of nitro compounds, and the hydrogenation of alkenes. It has also been used in the synthesis of a variety of organic compounds, such as amines, aldehydes, and ketones. Additionally, TMT has been used in the synthesis of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of TMT is not fully understood. However, it is believed that the molybdenum atom in TMT acts as an electron donor, while the three carbonyl ligands act as electron acceptors. This enables the molybdenum atom to transfer electrons to other molecules in the reaction, thus facilitating the desired chemical reaction.
Biochemische Und Physiologische Effekte
TMT has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to stimulate the activity of certain enzymes, such as phospholipase A2. Additionally, TMT has been shown to modulate the activity of certain proteins, such as the transcription factor NF-κB, and to modulate the expression of certain genes, such as the gene encoding for the protein FGF-2.
Vorteile Und Einschränkungen Für Laborexperimente
TMT has several advantages for lab experiments. It is relatively inexpensive, and is relatively easy to synthesize. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations to using TMT in lab experiments. It is not as effective as some other catalysts, and can be difficult to handle due to its reactivity.
Zukünftige Richtungen
TMT has a wide range of potential future directions. It could be used as a catalyst for the synthesis of more complex organic compounds. It could also be used in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it could be used in the development of new catalysts for chemical reactions. Finally, it could be used to study the mechanism of action of various enzymes and proteins, and to modulate the expression of various genes.
Eigenschaften
IUPAC Name |
azane;carbon monoxide;molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CO.Mo.3H3N/c3*1-2;;;;/h;;;;3*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBJZAUTHOSABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].N.N.N.[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9MoN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584226 | |
| Record name | Carbon monooxide--molybdenum--ammonia (3/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triamminemolybdenum(0) tricarbonyl | |
CAS RN |
18177-91-8 | |
| Record name | Carbon monooxide--molybdenum--ammonia (3/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triamminemolybdenum tricarbonyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



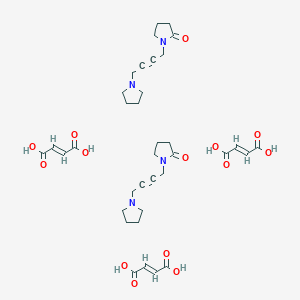

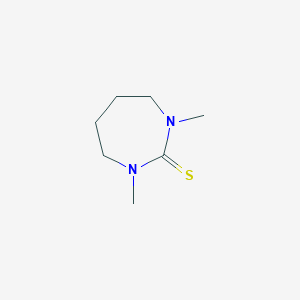
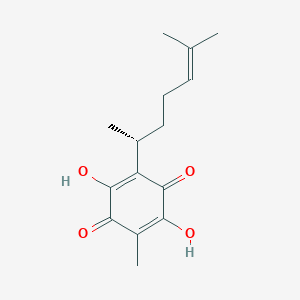
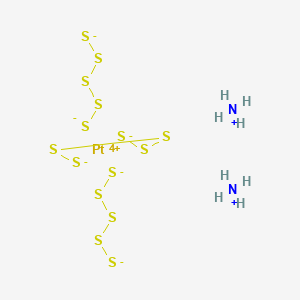
![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)
![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)

